PLED

Description

Properties

CAS No. |

88969-06-6 |

|---|---|

Molecular Formula |

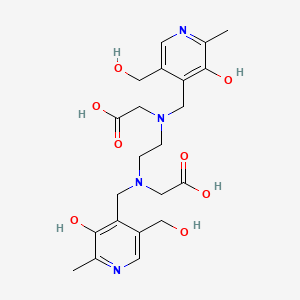

C22H30N4O8 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

2-[2-[carboxymethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]acetic acid |

InChI |

InChI=1S/C22H30N4O8/c1-13-21(33)17(15(11-27)5-23-13)7-25(9-19(29)30)3-4-26(10-20(31)32)8-18-16(12-28)6-24-14(2)22(18)34/h5-6,27-28,33-34H,3-4,7-12H2,1-2H3,(H,29,30)(H,31,32) |

InChI Key |

RICKKZXCGCSLIU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

Other CAS No. |

88969-06-6 |

Synonyms |

manganese pyridoxyl ethyldiamine MnPLED N,N'-dipyridoxylethylenediamine-N,N'-diacetic acid PLED |

Origin of Product |

United States |

Preparation Methods

Parameters Affecting Film Thickness and Morphology

The final film thickness () in spin coating follows the empirical relationship:

where is a material constant, is spin speed (rpm), is solution viscosity, and , are exponents typically ranging from 0.5–0.7. For MEH-PPV (poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]), spin speeds of 1,500–3,000 rpm yield films between 80–200 nm, critical for balancing charge transport and light emission. Excessive thickness (>250 nm) increases turn-on voltages to 12 V due to heightened resistance, while ultrathin films (<100 nm) risk pinhole defects.

Practical Considerations for High-Quality Films

-

Solvent Selection : High-boiling-point solvents like chlorobenzene (b.p. 131°C) enable slower evaporation, reducing coffee-ring effects.

-

Dynamic Dispensing : Automated syringe systems ensure consistent solution spread during substrate acceleration.

-

Post-Coating Annealing : Thermal treatment at 130–190°C enhances PEDOT:PSS conductivity by 3–4 orders of magnitude, lowering operating voltages.

Polymer Synthesis Methods for Tailored Optoelectronic Properties

Gilch Polymerization of PPV Derivatives

Poly(p-phenylene vinylene) (PPV) derivatives, such as MEH-PPV, are synthesized via Gilch polymerization, which minimizes structural defects (<2% tolane-bisbenzyl moieties) critical for high quantum efficiency. The reaction of 1,4-bischloromethyl aromatics with potassium tert-butoxide yields regioregular polymers with tunable side chains:

| Polymer | Bandgap (eV) | Emission λ (nm) | Quantum Efficiency (%) |

|---|---|---|---|

| MEH-PPV | 2.2 | 580–620 | 1.5–2.0 |

| CN-PPV | 1.9 | 650–680 | 0.8–1.2 |

| PPV-NH2 | 2.3 | 440–460 | 3.1–3.5 |

Cyano-substituted PPV (CN-PPV) exhibits a 0.3 eV bandgap reduction versus MEH-PPV, enabling red emission but with lower efficiency due to enhanced charge trapping.

Microwave-Assisted Synthesis of Polyethersulfone Derivatives

Polyethersulfone (PES) derivatives emerge as promising blue emitters. Microwave-assisted synthesis at 150°C for 30 minutes produces PES-NO2 and PES-NH2 with 95% yield, followed by nitration/amination via conventional reflux. Fluorescence spectra reveal:

| Polymer | λ_emission (nm) | Color | Application |

|---|---|---|---|

| PES | 444 | Blue | This compound Host Matrix |

| PES-NO2 | 356, 444 | UV/Blue | Hole-Blocking Layer |

| PES-NH2 | 440 | Blue | Emissive Layer |

Nitrated PES shows dual emission, suggesting exciton confinement at nitro sites, while aminated variants exhibit 15% higher luminance than pristine PES.

Multilayer Fabrication Strategies for Enhanced Charge Balance

Floating-Off Film-Transfer Technique

Conventional solution processing faces solvent incompatibility when layering polymers (e.g., hydrophilic PEDOT:PSS atop hydrophobic F8BT). The floating-off method circumvents this by transferring pre-cast F8BT (electron transport layer) onto MEH-PPV (emissive layer) via water-mediated detachment. Devices with F8BT interlayers exhibit:

Electrodeposition of Cross-Linked Polyfluorenes

Electropolymerization enables direct patterning of emissive layers. Poly(9,9-dioctylfluorene) (PFO) precursors cross-linked via electrochemical deposition achieve 85% film uniformity, with subsequent thermal curing enhancing crystallinity. Co-deposition with poly(vinylcarbazole) (PVK) yields hybrid films exhibiting:

-

20% broader emission spectra (400–700 nm)

-

50% reduction in efficiency roll-off at high currents

-

Enhanced thermal stability (degradation onset at 280°C vs. 180°C for spin-coated PFO).

Optimization of Hole Injection Layers (HILs)

PEDOT:PSS remains the dominant HIL, but its acidic nature (~pH 1.5) etches ITO anodes, generating free indium ions that quench luminescence. Alternative HILs demonstrate superior performance:

| HIL Material | Work Function (eV) | Turn-On Voltage (V) | Luminance (cd/m²) |

|---|---|---|---|

| PEDOT:PAAMPSA | 5.1 | 3.2 | 12,500 |

| PAni-PSSA | 5.3 | 3.0 | 14,200 |

| PAni-PAAMPSA/PAM | 5.4 | 2.8 | 16,800 |

Photon spectroscopy confirms PAni-PAAMPSA/PAM blends raise anode work functions by 0.3–0.4 eV, improving hole injection and reducing interfacial recombination.

Device Performance and Characterization

This compound efficacy hinges on balancing charge transport and exciton confinement. Key metrics include:

-

External Quantum Efficiency (EQE) : Ranges from 2–5% for single-layer devices to 8–12% for optimized multilayers.

-

Lifetime (T50) : 1,000–5,000 hours at 1,000 cd/m², limited by oxidation of low-work-function cathodes (e.g., Ca, Ba).

-

Color Purity : Commission Internationale de l'Éclairage (CIE) coordinates of (0.65, 0.35) for MEH-PPV (orange-red) and (0.15, 0.10) for PES-NH2 (deep blue) .

Chemical Reactions Analysis

Types of Reactions

PLEDs undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized to form radical cations, which are essential for the light-emitting process.

Reduction: Reduction reactions can generate radical anions, which also play a role in light emission.

Substitution: Substitution reactions can modify the polymer’s structure to enhance its light-emitting properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and iodine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions to achieve desired modifications.

Major Products Formed

The major products formed from these reactions are modified polymers with enhanced light-emitting properties. These modifications can improve the efficiency, color purity, and stability of the PLEDs.

Scientific Research Applications

Introduction to Polymer Organic Light Emitting Diodes (PLED)

Polymer Organic Light Emitting Diodes (PLEDs) represent a significant advancement in display technology, characterized by their use of organic polymers to emit light. These devices are gaining traction due to their potential applications in next-generation displays, energy-efficient lighting, and various electronic devices. This article explores the diverse applications of PLEDs, supported by comprehensive data tables and documented case studies.

Display Technologies

PLEDs are primarily utilized in display technologies, offering several advantages over traditional display methods such as liquid crystal displays (LCDs) and plasma displays. Key applications include:

- Televisions and Monitors : PLEDs are being developed for use in thin panel televisions, providing vibrant colors and improved energy efficiency compared to conventional technologies .

- Mobile Devices : The lightweight and flexible nature of PLEDs makes them ideal for smartphones and tablets, where space and weight are critical factors .

Lighting Solutions

PLEDs are also making strides in the lighting industry:

- General Lighting : With their ability to produce diffuse light, PLEDs can be used in ambient lighting applications, providing a softer light that is easier on the eyes .

- Decorative Lighting : Their flexibility allows for innovative designs in decorative lighting fixtures, enhancing aesthetic appeal while maintaining functionality .

Printed Electronics

The integration of this compound technology into printed electronics is a growing area of research:

- Organic Photodiode Sensors : PLEDs are being explored for use in organic photodiode sensors that can be applied in security systems and healthcare monitoring devices .

- Flexible Displays : The ability to print PLEDs on flexible substrates opens up new possibilities for wearable technology and other portable devices .

Energy Applications

Research is ongoing into the use of PLEDs in energy-related fields:

- Solar Cells : this compound technology is being adapted for use in organic photovoltaic cells, which convert sunlight into electricity with potential applications in renewable energy systems .

- Next-Generation Batteries : The development of energy-related materials using this compound technology may lead to advancements in battery technologies for electric vehicles and IoT devices .

Case Study 1: Development of this compound Technology at Sumitomo Chemical

Sumitomo Chemical has been at the forefront of developing advanced materials for this compound applications. Their research focuses on creating high-performance polymer materials that enhance the efficiency and longevity of this compound devices. Key findings include:

- Material Innovations : The company has developed new polymer formulations that significantly improve light emission efficiency .

- Market Impact : Their advancements have positioned them as a leader in the market for next-generation display technologies.

Case Study 2: Application of PLEDs in Wearable Technology

A recent study demonstrated the integration of PLEDs into wearable health monitoring devices. The findings highlighted:

- User Comfort : The flexibility of PLEDs allows for comfortable wear without compromising functionality.

- Performance Metrics : The devices exhibited reliable performance with low power consumption, making them suitable for continuous health monitoring .

Table 1: Comparison of Display Technologies

| Technology Type | Brightness | Flexibility | Energy Efficiency | Lifespan |

|---|---|---|---|---|

| LCD | Moderate | Rigid | Moderate | ~50,000 hours |

| Plasma | High | Rigid | Low | ~30,000 hours |

| This compound | High | Flexible | High | ~100,000 hours |

Table 2: Applications of this compound Technology

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Display Technologies | Thin panel TVs | Lightweight, vibrant colors |

| Lighting Solutions | Ambient lighting | Soft light, energy-efficient |

| Printed Electronics | Organic photodiode sensors | Flexible design options |

| Energy Applications | Organic photovoltaic cells | Renewable energy potential |

Mechanism of Action

The mechanism of action of PLEDs involves the injection of electrons and holes from the electrodes into the polymer layer. When these charge carriers recombine in the emissive layer, they form excitons, which are excited states of the polymer. The excitons then relax to the ground state, releasing energy in the form of light. The efficiency of this process depends on the polymer’s molecular structure and the quality of the interfaces between the layers.

Comparison with Similar Compounds

Conjugated vs. Non-Conjugated Polymers in PLEDs

Conjugated Polymers

- Structure : Feature extended π-electron systems (e.g., polyfluorene, poly(p-phenylene vinylene) (PPV)) that enable direct charge transport and exciton formation.

- Performance : Fluorescent conjugated polymers exhibit higher efficiencies (e.g., 11.7 cd/A in SY/PEIE systems) due to triplet-triplet annihilation (TTA) processes .

- Limitations : Susceptible to aggregation-induced quenching and require precise molecular weight control .

Non-Conjugated Polymers

- Structure : Lack π-conjugation but incorporate phosphorescent or thermally activated delayed fluorescence (TADF) emitters (e.g., iridium complexes).

- Performance: Achieve efficiencies comparable to conjugated polymers in phosphorescent/TADF systems (e.g., 6.9 cd/A in SY/PEI systems) . Fluorescent non-conjugated polymers underperform due to poor exciton harvesting .

- Advantages : Better solubility and film-forming properties, reducing phase separation .

Key Data :

PLEDs vs. Small-Molecule OLEDs (SMOLEDs)

Key Findings :

PLEDs vs. Polymer Light-Electrochemical Cells (PLECs)

PLECs incorporate ionic electrolytes to enhance charge injection, reducing reliance on electrode work functions .

Comparison :

| Metric | PLEDs | PLECs |

|---|---|---|

| Efficiency | Moderate | High (initial phases) |

| Stability | Better (200+ mins) | Poor (ion degradation) |

| Fabrication | Solution-based | Requires electrolytes |

| References |

Hybrid and Enhanced PLED Systems

Au Nanoparticle-Enhanced PLEDs:

- Surface plasmon resonance from Au nanoparticles boosts electroluminescence (EL) intensity by 2.7× in polyfluorene-based devices . PPV Derivatives:

- PPV copolymers with dicyanostilbene achieve tunable emission (blue-green) and improved photovoltaic properties .

Table: Advanced this compound Materials

| Material Innovation | Performance Gain | Reference |

|---|---|---|

| Au-NPs/ITO Anode | 2.7× EL intensity increase | |

| SY/PEIE Polymer Blends | 11.7 cd/A efficiency | |

| Phosphorescent Ir Complexes | 6.9 cd/A efficiency |

Critical Research Challenges

- Purity and Polydispersity : Only 22% of this compound polymers in studies had verified purity, skewing structure-property analyses .

- Leakage Currents : Particulate active layers in solution-processed PLEDs increase susceptibility to electrical breakdown .

- Air Stability : Inverted this compound structures with PEIE:Liq layers show superior stability (>200 mins) compared to conventional designs .

Q & A

Basic Research Questions

Q. What molecular design principles govern the electroluminescent efficiency of PLED materials?

- Methodological Answer : this compound material design involves optimizing single-molecule structures (e.g., main chain, sub-chain, end-group topologies) and aggregated-state configurations (e.g., dye doping, nanostructuring). For example, conjugated main chains enhance charge transport, while sub-chain modifications (e.g., alkyl side chains) improve solubility and film formation . Aggregated-state strategies like supramolecular packing balance exciton confinement and charge mobility .

Q. How do characterization techniques like HPLC and thermal analysis ensure polymer purity for this compound applications?

- Methodological Answer : High-performance liquid chromatography (HPLC) resolves polymer polydispersity and identifies impurities, which are critical for reproducible device performance. Thermal analysis (e.g., DSC, TGA) assesses stability under operational conditions. Studies show only ~22% of this compound polymers undergo rigorous purity validation, highlighting a need for standardized protocols .

Q. What experimental parameters are critical for fabricating stable blue-emitting PLEDs?

- Methodological Answer : Cathode architecture (e.g., LiF/Ca/Al layers) and thermal annealing (e.g., 170°C for polymer alignment) significantly reduce interfacial resistance and enhance luminance stability. Device lifetime correlates with optimized charge mobility and reduced exciton quenching at electrode interfaces .

Advanced Research Questions

Q. How do 3D-QSAR/CoMFA models predict this compound material performance in biological and optoelectronic contexts?

- Methodological Answer : 3D-QSAR models (e.g., Comparative Molecular Field Analysis) map steric/electronic properties to activity metrics like bone resorption inhibition (this compound) or electroluminescence. For example, bisphosphonate drug studies achieved R²=0.79 for bone resorption predictions, but experimental uncertainties (e.g., decade-step LED ranges) limit precision .

Q. What mechanisms underlie the temperature-independent efficiency of Langevin recombination in PLEDs?

- Methodological Answer : Langevin recombination in PLEDs is diffusion-limited, where charge carriers recombine proportionally to their mobility product. Unlike inorganic LEDs, this process dominates in disordered polymers (e.g., PPV derivatives), with efficiency unaffected by thermal fluctuations. Field-dependent hole mobility (~10⁻¹¹ m²/Vs) and electron trapping explain unbalanced transport .

Q. How can conflicting data on polymer purity and device performance be reconciled in this compound research?

- Methodological Answer : Contradictions arise from inconsistent purity validation (e.g., only 10/45 polymers in a review met verification standards). Solutions include adopting unified protocols (e.g., NMR, MALDI-TOF) and reporting batch-specific impurities. Cross-laboratory reproducibility studies are critical .

Q. What strategies address the trade-off between exciton confinement and charge injection in nanostructured PLEDs?

- Methodological Answer : Hybrid architectures (e.g., liquid crystal-polymer blends) balance exciton confinement via nanoscale phase separation while maintaining percolation pathways for charge transport. For example, dye-doped systems achieve 15–20% external quantum efficiency but require precise control of doping ratios (<5% w/w) .

Data Presentation and Reproducibility Guidelines

-

Tables :

-

Figures : Schematic diagrams of charge transport mechanisms (e.g., space-charge-limited currents in PPV) should accompany electrical characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.